![molecular formula C8H11NS B1316151 [1-(Thiophen-2-yl)cyclopropyl]methanamine CAS No. 75180-52-8](/img/structure/B1316151.png)

[1-(Thiophen-2-yl)cyclopropyl]methanamine

Descripción general

Descripción

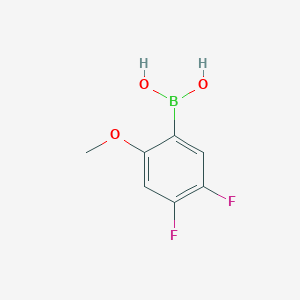

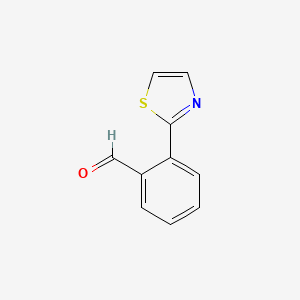

“[1-(Thiophen-2-yl)cyclopropyl]methanamine” belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . It is a versatile chemical compound used in various scientific research. Its unique structure enables diverse applications, from drug discovery to materials synthesis, making it a valuable asset for innovation.

Synthesis Analysis

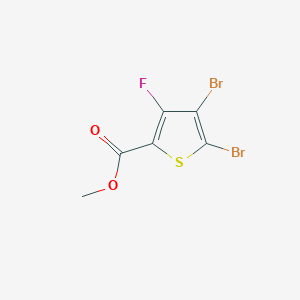

The synthesis of thiophene derivatives has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular weight of [1-(Thiophen-2-yl)cyclopropyl]methanamine is 181.3 . The InChI code for this compound is 1S/C10H15NS/c11-8-10 (5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 .Aplicaciones Científicas De Investigación

Understanding Cytochrome P450 Inhibition

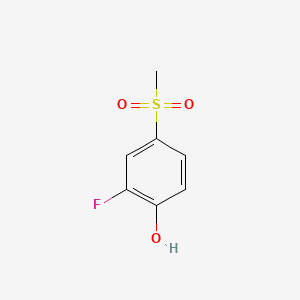

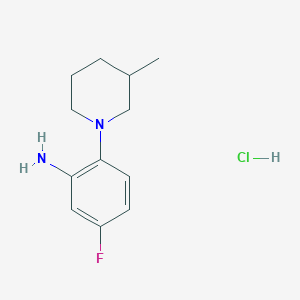

Chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes are crucial for predicting drug-drug interactions (DDIs). Potent and selective chemical inhibitors are utilized to understand the contribution of various CYP isoforms to drug metabolism. This knowledge is vital for assessing potential DDIs during drug development, and compounds like [1-(Thiophen-2-yl)cyclopropyl]methanamine could be studied for their effects on CYP isoforms, potentially serving as selective inhibitors or substrates to elucidate drug metabolism pathways and interactions (Khojasteh et al., 2011).

Investigating Thiophene Derivatives' Carcinogenic Potential

The thiophene moiety is of interest in understanding the structure-activity relationships of carcinogens. Thiophene analogs have been synthesized and evaluated for potential carcinogenicity, providing insights into the bioactivity and safety of thiophene-containing compounds. Such research could extend to [1-(Thiophen-2-yl)cyclopropyl]methanamine, exploring its biological activity and potential risks, contributing to safer drug design and environmental health assessments (Ashby et al., 1978).

Exploring Central Nervous System (CNS) Potential

Thiophene derivatives are recognized for their potential CNS activity, including anticonvulsant and antidepressant effects. Research into the thiophene scaffold, such as [1-(Thiophen-2-yl)cyclopropyl]methanamine, could yield novel CNS agents, offering insights into the molecular basis of CNS disorders and therapeutic approaches. This includes exploring mechanisms of action, receptor affinities, and neuroprotective properties, contributing to the development of new treatments for neurological and psychiatric conditions (Deep et al., 2016).

Propiedades

IUPAC Name |

(1-thiophen-2-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLQKYNEHHPKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575722 | |

| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Thiophen-2-yl)cyclopropyl]methanamine | |

CAS RN |

75180-52-8 | |

| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)